molecular formula C15H16N4O B14230343 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- CAS No. 473742-36-8

1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-

Cat. No.: B14230343
CAS No.: 473742-36-8
M. Wt: 268.31 g/mol
InChI Key: CMKCRUKKMWJPIB-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- typically involves the formation of the imidazole ring followed by the attachment of the indole moiety. One common method includes the use of N-heterocyclic carbenes (NHC) as catalysts. For instance, the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can yield substituted imidazoles .

Industrial Production Methods: Industrial production often employs multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives. Catalysts such as erbium triflate are used to facilitate these reactions, ensuring high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the imidazole and indole rings.

Common Reagents and Conditions:

    Oxidation: tert-Butylhydroperoxide (TBHP)

    Reduction: Sodium borohydride

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole and indole derivatives .

Scientific Research Applications

1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s imidazole and indole rings allow it to bind to various receptors and enzymes, modulating their activity. This binding can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]- is unique due to its combined imidazole and indole structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

473742-36-8

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C15H16N4O/c1-18-10-12(13-4-2-3-5-14(13)18)6-7-17-15(20)19-9-8-16-11-19/h2-5,8-11H,6-7H2,1H3,(H,17,20)

InChI Key

CMKCRUKKMWJPIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)N3C=CN=C3

Origin of Product

United States

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